4,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrimidin-2-amine
Description
4,6-Dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrimidin-2-amine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a pyrimidine moiety. The molecule includes a pyrrolidine substituent at the 6-position of the triazolopyridazine ring and a methyl group at the 3-position of the pyrimidine ring.
Properties
IUPAC Name |
4,6-dimethyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8/c1-11-9-12(2)19-16(18-11)17-10-15-21-20-13-5-6-14(22-24(13)15)23-7-3-4-8-23/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCBCCUYPGOVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=NN=C3N2N=C(C=C3)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the pyrrolidine ring and the aminopyrimidine moiety. These structural features are common in many biologically active compounds.
Mode of Action
Based on its structural similarity to other compounds, it may form crucial hydrogen bonds with its targets, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit key enzymes in various pathways, leading to downstream effects.
Biological Activity
The compound 4,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrimidin-2-amine is a novel derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates multiple pharmacophoric elements:
- Core Structure : Pyrimidine and triazolo-pyridazine moieties.
- Substituents : Dimethyl groups at positions 4 and 6 of the pyrimidine ring and a pyrrolidine group enhancing bioactivity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Notably, it has demonstrated significant inhibitory effects on c-Met kinase, which is implicated in various malignancies.
In Vitro Studies
Recent studies have evaluated the cytotoxicity and kinase inhibitory activity of the compound:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 1.06 ± 0.16 | Induces apoptosis |
| MCF-7 | 1.23 ± 0.18 | Cell cycle arrest in G0/G1 phase |
| HeLa | 2.73 ± 0.33 | Modulation of signaling pathways |
The compound showed comparable efficacy to Foretinib, a known c-Met inhibitor, with an IC50 value of for c-Met kinase inhibition .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the triazolo-pyridazine scaffold significantly enhance biological activity. The introduction of the pyrrolidine moiety appears to improve binding affinity and selectivity towards c-Met kinase.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in cancer therapy:
- Cytotoxicity Assessment : In a study comparing various derivatives, this compound exhibited the highest cytotoxicity against A549 and MCF-7 cell lines, suggesting its potential as an anti-cancer agent .
- Apoptosis Induction : The compound was shown to induce late apoptosis in A549 cells through mitochondrial pathway activation, as evidenced by increased caspase activity .
- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with the compound led to a significant accumulation of cells in the G0/G1 phase, highlighting its role in cell cycle regulation .
Comparison with Similar Compounds
Triazolo[4,3-b]pyridazine Derivatives
The synthesis of triazolo[4,3-b]pyridazine derivatives is well-documented. For example, ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate serves as a precursor for generating amino acid-functionalized analogs, highlighting the versatility of this scaffold in introducing diverse substituents . Compared to the target compound, which features a pyrrolidine group, chloro or benzoyl substituents may alter electronic properties and binding affinities.
Pyrimidine-Benzimidazole Hybrids
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine (C₁₃H₁₃N₅) shares the 4,6-dimethylpyrimidine motif with the target compound. In contrast, the triazolopyridazine core of the target compound may confer greater rigidity and distinct hydrogen-bonding capabilities due to the fused triazole ring.
Pyrrolidine- and Piperidine-Containing Compounds
lists compounds like 1-(pyrimidin-2-yl)piperidin-3-ol and 1-(pyrimidin-2-yl)-1,4-diazepane. Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) or diazepane (7-membered) alters ring strain, basicity, and solubility. Pyrrolidine’s smaller ring size and higher basicity (pKa ~11.3) may enhance interactions with acidic biological targets compared to piperidine (pKa ~11.1) .
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
